[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
Overview
Description
[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the difluoromethyl and fluorophenyl groups, and finally the attachment of the tetrahydroisoquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and efficacy are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Investigated as CDK2 inhibitors.
[5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(3-fluorophenyl)-1-pyrrolidinyl]methanone: Another compound with a similar core structure.
Uniqueness
[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties
Properties
IUPAC Name |
[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O/c24-17-7-5-15(6-8-17)19-11-20(21(25)26)30-22(28-19)18(12-27-30)23(31)29-10-9-14-3-1-2-4-16(14)13-29/h1-8,11-12,21H,9-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWELTZXRLUHMPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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